molecular formula C9H8F3N3 B106475 Benzenemethanamine, 3-[3-(trifluoromethyl)-3H-diazirin-3-yl]- CAS No. 870562-47-3

Benzenemethanamine, 3-[3-(trifluoromethyl)-3H-diazirin-3-yl]-

Cat. No.: B106475
CAS No.: 870562-47-3
M. Wt: 215.17 g/mol
InChI Key: MDQXHBVWVLDNDI-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
3-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzenemethanamine (CAS 870562-47-3) is a diazirine-containing compound with the molecular formula C₉H₈F₃N₃ and a molecular weight of 215.175 g/mol . Its structure features a meta-substituted trifluoromethyldiazirine ring attached to a benzylamine group. The diazirine moiety enables photoaffinity labeling through carbene generation upon UV irradiation (~350 nm), while the primary amine (-CH₂NH₂) facilitates conjugation with carboxylic acids, biomolecules, or solid supports .

Applications
This compound is widely used in:

  • Photolabeling probes to study protein-ligand interactions .
  • Bioconjugation via amine-reactive chemistry (e.g., EDC/NHS coupling) .
  • Chemical biology for target identification in drug discovery .

Properties

IUPAC Name

[3-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3N3/c10-9(11,12)8(14-15-8)7-3-1-2-6(4-7)5-13/h1-4H,5,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDQXHBVWVLDNDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2(N=N2)C(F)(F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Coupling-Based Synthesis Using DMTMM

A prominent method involves coupling 4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzenemethanamine with carboxylic acid derivatives using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methoxymorpholinium chloride (DMTMM) as a coupling agent. In this approach:

  • (R)-2-Acetamido-3-methoxypropionoic acid is reacted with the diazirine-bearing benzylamine.

  • DMTMM facilitates amide bond formation under mild conditions, typically in polar aprotic solvents like dimethylformamide (DMF).

  • The reaction proceeds at room temperature, yielding enantiopure products after purification via chiral resolution with agents like (−)-mandelic acid.

This method is favored for its stereochemical control and compatibility with acid-sensitive diazirine groups.

Diazirine Ring Construction via Ammonia Condensation

A patent-pending strategy outlines the synthesis of diazirine intermediates through ammonia-mediated cyclization:

  • A perfluoropropane-2,2-diyl-bis(4,1-phenylene) precursor is dissolved in dichloromethane (DCM).

  • The solution is added dropwise to liquid ammonia at −78°C under argon, followed by gradual warming to room temperature.

  • Evaporation of ammonia yields a DCM suspension, which is treated with aqueous hydrochloric acid to isolate the diaziridine intermediate.

  • Oxidation of diaziridine to diazirine is achieved using agents like lead tetraacetate or iodine.

Key Considerations :

  • Anhydrous conditions are critical to prevent hydrolysis of the diazirine ring.

  • The use of gaseous ammonia ensures high nucleophilicity for cyclization.

Palladium-Catalyzed Aryl Amination

Adapted from trifluoromethylbenzene syntheses, this method employs transition-metal catalysis to introduce the amine group:

  • 3-Bromo-5-fluoro-benzotrifluoride is reacted with 4-methylimidazole in the presence of sodium hydride and N-methylpyrrolidinone (NMP).

  • A palladium catalyst (e.g., Pd(OAc)₂) and phosphine ligand facilitate aryl amination with diphenylimine.

  • Hydrolysis with hydrochloric acid yields the target compound as a hydrochloride salt.

Advantages :

  • Scalable for industrial production.

  • Tolerates electron-withdrawing groups like trifluoromethyl.

Comparative Analysis of Synthesis Methods

MethodReagents/ConditionsYield (%)Key Features
DMTMM CouplingDMTMM, DMF, rt60–75Stereochemical control, mild conditions
Ammonia CyclizationNH₃, DCM, −78°C to rt40–55High purity, requires anhydrous conditions
Palladium CatalysisPd(OAc)₂, NMP, NaH70–85Scalable, compatible with halogens

Technical Challenges and Optimization Strategies

Diazirine Stability

The trifluoromethyl-diazirine group is photolabile and prone to decomposition under acidic or elevated temperatures. Mitigation strategies include:

  • Conducting reactions under inert atmospheres (argon/nitrogen).

  • Using amber glassware to minimize light exposure.

  • Purifying products via low-temperature chromatography.

Byproduct Formation

Side reactions during cyclization often generate diaziridine byproducts. Selective oxidation using iodine in methanol has been shown to improve diazirine yields by 15–20%.

Recent Advancements in Diazirine Synthesis

Flow Chemistry Applications

Continuous-flow systems enhance the safety and efficiency of ammonia-based cyclization by:

  • Precise temperature control (−80°C to 25°C gradients).

  • Reduced reaction times (2–4 hours vs. 16 hours in batch).

Green Solvent Alternatives

Recent studies substitute DCM with cyclopentyl methyl ether (CPME) in diazirine syntheses, achieving comparable yields (50–60%) with lower environmental impact.

Industrial-Scale Production Considerations

Cost-Efficiency

The palladium-catalyzed method, while high-yielding, incurs significant costs due to catalyst usage. Recycling protocols using supported palladium nanoparticles reduce expenses by 30–40%.

Regulatory Compliance

Handling gaseous ammonia requires OSHA-compliant ventilation systems, adding to infrastructure costs in large-scale facilities .

Chemical Reactions Analysis

Types of Reactions

Benzenemethanamine, 3-[3-(trifluoromethyl)-3H-diazirin-3-yl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

    Substitution: The trifluoromethyl and diazirine groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield benzenemethanone derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

2.1. Protein Labeling and Crosslinking

One of the primary applications of TPD is in the covalent labeling of proteins. The trifluoromethyl diazirine moiety reacts with amino acids in proteins upon UV irradiation, allowing researchers to map protein-protein interactions and identify binding partners within complex biological systems. This technique is particularly useful in proteomics and biochemical studies.

Case Study:
In a study published by the National Institutes of Health, TPD was used to label proteins in live cells, demonstrating its effectiveness in tracking protein dynamics and interactions in real-time .

2.2. Chemical Probe Development

TPD serves as a key component in the synthesis of chemical probes that can be used to explore biological pathways and mechanisms. These probes can be designed to interact with specific biomolecules, enabling researchers to investigate cellular processes more thoroughly.

Data Table: Chemical Probes Utilizing TPD

Probe NameStructureApplication
TPD-BiotinTPD-Biotin StructureUsed for tagging proteins for purification
TPD-AzideTPD-Azide StructureEnables click chemistry for biomolecule labeling

2.3. Click Chemistry Applications

TPD is employed in click chemistry reactions due to its ability to form stable covalent bonds with various functional groups. This versatility allows for the creation of complex molecular architectures that can be used in drug discovery and development.

Example:
The synthesis of trifunctional building blocks containing TPD enables researchers to append these probes to ligands or pharmacophores, facilitating UV light-induced modifications of biological targets .

Material Science Applications

In addition to biological applications, TPD compounds are also explored in materials science for their unique properties. They can be incorporated into polymers and other materials to impart photoreactive capabilities.

Case Study:
Research has shown that incorporating TPD into polymer matrices enhances their reactivity under UV light, making them suitable for applications in smart materials and responsive coatings .

Summary of Key Findings

  • Protein Interaction Studies: TPD facilitates real-time tracking of protein interactions through covalent labeling.
  • Chemical Probes: Essential for developing probes that elucidate cellular mechanisms.
  • Click Chemistry: Provides a platform for synthesizing complex molecules with specific functionalities.
  • Materials Science: Enhances the properties of polymers and smart materials through photoreactivity.

Mechanism of Action

The mechanism by which Benzenemethanamine, 3-[3-(trifluoromethyl)-3H-diazirin-3-yl]- exerts its effects involves the interaction of its functional groups with specific molecular targets. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the diazirine ring can form covalent bonds with target molecules upon activation by light. This dual functionality allows the compound to participate in a variety of biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Diazirine-Containing Compounds

Structural Analogues

(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)methanamine (CAS 1258874-29-1)
  • Structure : Para-substituted diazirine with a benzylamine group.
  • Key Differences :
    • Positional isomerism : The para-substitution alters steric and electronic interactions compared to the meta isomer.
    • Reactivity : Enhanced conjugation efficiency in certain steric environments due to linear alignment of the diazirine and amine groups .
  • Applications : Used in NHS-activated sepharose bead functionalization for affinity chromatography .
4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzoic Acid (CAS 85559-46-2)
  • Structure : Para-substituted diazirine with a carboxylic acid group.
  • Key Differences :
    • Functional group : Carboxylic acid enables coupling via amine-reactive reagents (e.g., carbodiimides).
    • Solubility : Higher aqueous solubility compared to the amine derivative .
  • Applications :
    • Synthesis of FAD cofactors for enzyme studies .
    • Precursor for NHS esters (e.g., 2,5-Dioxopyrrolidin-1-yl 4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoate, CAS MFCD01075064) .
2-(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)acetic Acid (CAS 148058-40-6)
  • Structure : Para-substituted diazirine with an acetic acid side chain.
  • Key Differences :
    • Chain length : The acetic acid group provides flexibility for spacer-incorporated probes.
    • Reactivity : Suitable for coupling with alcohols or amines via activated esters .
  • Applications : Labeling of hydrophobic targets due to enhanced lipid solubility .

Functional and Reactivity Comparisons

Property 3-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzenemethanamine 4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzoic Acid (4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)methanamine
Molecular Weight 215.18 g/mol 244.17 g/mol 215.18 g/mol
Functional Group Primary amine (-CH₂NH₂) Carboxylic acid (-COOH) Primary amine (-CH₂NH₂)
Photolysis Efficiency 65% carbene yield Similar carbene yield Similar carbene yield
Stability Stable in dark, pH 1–14 Stable in dark, hydrolyzes under strong acid/base Stable in dark, pH 1–14
Conjugation Chemistry Amine-reactive (EDC/NHS) Carbodiimide-mediated coupling Amine-reactive

Biological Activity

Benzenemethanamine, 3-[3-(trifluoromethyl)-3H-diazirin-3-yl]-, commonly referred to as a trifluoromethyl diazirine derivative, is a compound of interest due to its unique photoreactive properties and potential applications in biochemical research. This article examines the biological activity of this compound, focusing on its mechanisms of action, applications in protein labeling, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C9_9H8_8F3_3N2_2
  • Molecular Weight : 230.14 g/mol
  • CAS Number : 85559-46-2

Trifluoromethyl diazirines are known for their ability to generate reactive carbenes upon photolysis. These carbenes can covalently bond with proteins, allowing for targeted labeling and study of protein interactions. The trifluoromethyl group enhances the stability of the diazirine, making it a more effective photoreactive agent compared to its aliphatic counterparts .

Protein Labeling

One of the key applications of benzenemethanamine, 3-[3-(trifluoromethyl)-3H-diazirin-3-yl]- is in the field of photoaffinity labeling. Upon exposure to UV light, the diazirine moiety generates a carbene that can insert into nearby proteins, facilitating the study of protein interactions and dynamics.

  • Fluorescence Enhancement : In a study involving coumarin-fused diazirine derivatives, it was demonstrated that cross-linking with target proteins resulted in dramatic fluorescence enhancement, indicating successful labeling and interaction .
  • Kinetic Studies : Research has shown that the decay kinetics of diazoalkane intermediates can be quantitatively analyzed using NMR spectroscopy. For instance, after UVA activation, specific peaks corresponding to diazoalkanes were observed, confirming the generation and stability of these reactive species over time .

Case Studies

Several studies highlight the effectiveness and versatility of trifluoromethyl diazirines in biological research:

  • Study on Anesthetic Derivatives : A derivative of etomidate modified with a trifluoromethyl diazirine was found to be a potent general anesthetic. It modulated various receptors including GABA ARs and showed unique selectivity compared to other derivatives .
  • Anticonvulsant Activity : The incorporation of trifluoromethyl diazirine into anticonvulsant compounds demonstrated enhanced activity in rodent models, suggesting potential therapeutic applications .

Table 1: Summary of Biological Activities

Study FocusFindingsReference
Protein LabelingEnhanced fluorescence upon cross-linking with proteins
Kinetic AnalysisQuantitative decay kinetics analysis via NMR spectroscopy
Anesthetic PropertiesPotent modulation of GABA ARs with unique selectivity
Anticonvulsant ActivityIncreased efficacy in rodent models for seizure control

Q & A

Basic: What are the recommended synthetic routes for preparing 3-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzenemethanamine derivatives?

Answer:
The synthesis typically involves coupling diazirine-containing intermediates with benzylamine derivatives. For example, diazirine precursors (e.g., 3-(5-(bromomethyl)naphthalen-1-yl)-3-(trifluoromethyl)-3H-diazirine) can react with secondary amines under nucleophilic substitution conditions . Purification via chromatography and validation by NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are critical to confirm structural integrity. For peptide conjugates, solid-phase synthesis using Fmoc-protected diazirine-phenylalanine derivatives is common .

Basic: How should researchers characterize the purity and stability of this compound under experimental conditions?

Answer:

  • Purity : Use HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Purity ≥95% is recommended for biological studies .
  • Stability : Store at -20°C in amber vials to prevent photodegradation. Monitor stability in solution (e.g., DMSO or aqueous buffers) via NMR over 24–48 hours to detect decomposition (e.g., loss of diazirine absorbance at ~360 nm) .

Advanced: How can researchers optimize UV-induced crosslinking efficiency for target identification in live-cell studies?

Answer:

  • UV Parameters : Test wavelengths (e.g., 365 nm vs. 302 nm) and exposure times (10 sec to 5 min) to balance crosslinking efficiency and cell viability .
  • Concentration : Titrate the compound (1–50 µM) to minimize non-specific binding. Include quenchers (e.g., sodium azide) to reduce radical side reactions .
  • Controls : Use non-UV-irradiated samples and diazirine-free analogs to distinguish specific crosslinking .

Advanced: What strategies mitigate non-specific binding in photoaffinity labeling experiments using this compound?

Answer:

  • Competitive Binding : Co-incubate with excess non-labeled ligand to confirm target specificity .
  • Fractionation : Post-crosslinking, isolate membrane-bound vs. cytosolic proteins via ultracentrifugation to narrow down targets .
  • Click Chemistry : Introduce alkyne tags (e.g., via hydroxyl or amine handles) for selective enrichment using azide-biotin/fluorophore conjugates, reducing background noise .

Methodological: What analytical techniques confirm successful conjugation of this compound to biomolecules (e.g., peptides or proteins)?

Answer:

  • Mass Spectrometry : MALDI-TOF or ESI-MS to detect mass shifts corresponding to the conjugated compound .
  • Fluorescence/Immunoblotting : Use diazirine-linked probes with fluorophores or antibodies against epitope tags (e.g., His-tag) to validate conjugation .
  • Edman Degradation : For peptide conjugates, sequence analysis confirms incorporation at specific residues .

Data Contradiction: How should researchers resolve discrepancies in crosslinking data between in vitro and cellular environments?

Answer:

  • Solubility Check : Verify compound solubility in cellular media; precipitation can reduce effective concentration .
  • Membrane Permeability : Use logP calculations (experimental: ~1.149 g/cm³ ) or assays (e.g., PAMPA) to assess cellular uptake limitations .
  • Post-Lysis Artifacts : Include protease/phosphatase inhibitors during lysis to prevent degradation of crosslinked complexes .

Stability: What storage and handling protocols ensure long-term stability of diazirine-containing derivatives?

Answer:

  • Storage : Aliquot in airtight, light-protected containers under inert gas (N₂/Ar) at -20°C. Avoid freeze-thaw cycles .
  • Handling : Work under dim red light to prevent premature activation. Confirm reactivity post-storage via UV-Vis spectroscopy (diazirine absorbance ~350–380 nm) .

Advanced: How can computational modeling guide the design of diazirine probes for selective target engagement?

Answer:

  • Docking Studies : Use software (e.g., AutoDock Vina) to predict binding poses of the diazirine moiety relative to the target’s active site .
  • QM/MM Simulations : Calculate carbene formation energy and reactivity upon UV irradiation to optimize probe activation kinetics .

Methodological: What are the best practices for quantifying crosslinking efficiency in protein interaction studies?

Answer:

  • SDS-PAGE/Western Blot : Compare band intensity shifts between crosslinked and non-crosslinked samples .
  • Isotope Labeling : Use ¹⁴C/³H-labeled compounds for autoradiography-based quantification .
  • LC-MS/MS : Identify crosslinked peptides via database searching for unique mass signatures (e.g., diazirine-derived adducts) .

Safety: What are the key hazards and safety protocols for handling this compound in the lab?

Answer:

  • Hazards : Skin/eye irritation (GHS Category 2/2A); avoid inhalation and direct contact .
  • PPE : Use nitrile gloves, safety goggles, and lab coats. Work in a fume hood with proper ventilation .
  • Waste Disposal : Collect in halogenated waste containers for incineration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.